(3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide

Catalog No.
S6583067
CAS No.
455331-41-6
M.F
C9H24BrMgNSi2
M. Wt
306.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-(Bis(trimethylsilyl)amino)propyl)magnesium brom...

CAS Number

455331-41-6

Product Name

(3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide

IUPAC Name

magnesium;N,N-bis(trimethylsilyl)propan-1-amine;bromide

Molecular Formula

C9H24BrMgNSi2

Molecular Weight

306.67 g/mol

InChI

InChI=1S/C9H24NSi2.BrH.Mg/c1-8-9-10(11(2,3)4)12(5,6)7;;/h1,8-9H2,2-7H3;1H;/q-1;;+2/p-1

InChI Key

RDTBXIDBGMHMEB-UHFFFAOYSA-M

SMILES

C[Si](C)(C)N(CC[CH2-])[Si](C)(C)C.[Mg+2].[Br-]

Canonical SMILES

C[Si](C)(C)N(CC[CH2-])[Si](C)(C)C.[Mg+2].[Br-]

(3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide is an organomagnesium compound with the chemical formula C9_9H24_{24}BrMgNSi2_2 and a molecular weight of 306.6763 g/mol. It is categorized as a Grignard reagent, which plays a significant role in organic synthesis due to its nucleophilic properties. The compound features a propyl chain attached to a bis(trimethylsilyl)amino group, which enhances its reactivity and solubility in organic solvents. Its CAS number is 455331-41-6, and it is commonly used in various synthetic applications due to its ability to form carbon-carbon bonds .

As mentioned earlier, SM2MgBr acts as a nucleophile due to the negative charge on the carbon adjacent to the magnesium. This negative charge is partially due to the polarity of the carbon-magnesium bond and the electron-donating effect of the trimethylsilyl group. In carbonyl addition reactions, the lone pair on the nucleophilic carbon attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond. []

Nucleophilic addition reactions:

Magnessium Bis(trimethylsilyl)amide functions as a nucleophile due to the negative charge density on the carbon atom adjacent to the magnesium center. This property makes it valuable for various nucleophilic addition reactions, including:

  • Carbonyl additions: It reacts with carbonyl compounds (aldehydes, ketones, esters, etc.) to form alcohols, enolates, or other functionalized products. Source: Comprehensive Organic Synthesis Selectivity, Activation and Strategic Bond Construction (Volume 4):
  • Epoxide ring-opening: It cleaves the epoxide ring, forming β-hydroxyamines or other derivatives. Source: Organic Chemistry by Jonathan Clayden, Nick Greeves, Stuart Warren & Peter Wothers (Oxford University Press):

Deprotonation reactions:

The bulky bis(trimethylsilyl) group (Si(CH3)3) attached to the nitrogen atom enhances the basicity of the neighboring amine group. This basicity allows Magnessium Bis(trimethylsylamie) to act as a strong base for deprotonation of weakly acidic compounds, such as:

  • Terminal alkynes: Deprotonation of terminal alkynes generates acetylide anions, which are crucial intermediates in various organic reactions. Source: Journal of the American Chemical Society (1995, 117, 11072-11084):
  • Amides and imides: It can deprotonate certain amides and imides to generate reactive intermediates.

Negishi coupling reaction:

Magnesum Bis(trimethylsilyl)amide plays a role in the Negishi coupling reaction, a powerful method for forming carbon-carbon bonds between sp2 and sp3 carbon centers. It serves as a promoter or co-catalyst in the reaction, facilitating the formation of the desired coupled product. Source: Negishi E - Palladium-catalyzed selective coupling of 1-alkenyl and 1-alkinyltrimethylsilyl compounds with cuprates. J. Am. Chem. Soc. 1980, 102, 4924-4925:

It's important to note that the specific applications of Magnesium Bis(trimethylsilyl)amide depend on the reaction conditions, substrate, and desired outcome. Researchers often choose this reagent due to its:

  • High reactivity: The combination of a strong nucleophile and a bulky base makes it particularly reactive.
  • Compatibility with 2-MeTHF: 2-Methyl THF is a polar aprotic solvent that readily solvates the reagent and many organic substrates.
  • Commercial availability: The pre-made solution in 2-MeTHF simplifies handling and ensures consistent reaction conditions.
, primarily involving nucleophilic addition to electrophiles. Typical reactions include:

  • Addition to Carbonyl Compounds: This compound can react with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols.
  • Formation of Alkenes: It can also be utilized in coupling reactions that lead to the formation of alkenes when reacted with alkyl halides or other electrophiles.
  • Cross-Coupling Reactions: It can engage in cross-coupling reactions with various electrophiles, allowing for the formation of complex organic molecules.

The general reaction scheme can be represented as follows:

R MgBr+XR R +MgXBr\text{R MgBr}+\text{R }X\rightarrow \text{R R }+\text{MgXBr}

where R represents the (3-(bis(trimethylsilyl)amino)propyl) group, R' is an electrophile, and X is a halogen atom .

The synthesis of (3-(bis(trimethylsilyl)amino)propyl)magnesium bromide typically involves the following steps:

  • Preparation of Bis(trimethylsilyl)amine: This can be synthesized by reacting trimethylsilyl chloride with ammonia or amines under anhydrous conditions.
  • Formation of Grignard Reagent: The magnesium bromide component can be prepared by reacting magnesium turnings with bromoalkanes in dry ether or tetrahydrofuran (THF).
  • Combination: The bis(trimethylsilyl)amine is then reacted with the magnesium bromide to yield the desired Grignard reagent.
R N Si CH 3 3 2+MgBr 3 bis trimethylsilyl amino propyl  MgBr\text{R N Si CH 3 3 2}+\text{MgBr}\rightarrow \text{ 3 bis trimethylsilyl amino propyl }\text{ MgBr}

This method allows for the efficient production of the compound under controlled conditions .

(3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide has several applications in organic synthesis:

  • Nucleophilic Reagent: It serves as a nucleophile for the formation of carbon-carbon bonds.
  • Synthesis of Organosilicon Compounds: The presence of silicon in its structure allows it to be used in synthesizing organosilicon compounds.
  • Catalyst Development: It may be explored for use in catalytic processes due to its unique reactivity profile.

These applications highlight its versatility and importance in synthetic organic chemistry .

Several compounds share structural similarities with (3-(bis(trimethylsilyl)amino)propyl)magnesium bromide, particularly other Grignard reagents and organosilicon compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
Propyl Magnesium BromideC3_3H7_7MgBrSimple Grignard reagent; lacks silicon functionality
Hexyl Magnesium BromideC6_6H13_13MgBrLonger alkyl chain; similar reactivity but less steric hindrance
3-Bis(trimethylsilyl)aminophenyl Magnesium ChlorideC9_9H24_{24}ClMgNSi2_2Contains a phenyl group; used for specific aromatic substitutions

The presence of bis(trimethylsilyl)amino functionality in (3-(bis(trimethylsilyl)amino)propyl)magnesium bromide distinguishes it from other Grignard reagents by enhancing its stability and reactivity towards certain electrophiles, making it particularly useful for specialized synthetic applications .

Hydrogen Bond Acceptor Count

3

Exact Mass

305.04811 g/mol

Monoisotopic Mass

305.04811 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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